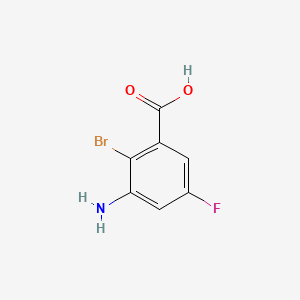

3-Amino-2-bromo-5-fluorobenzoic acid

Description

Properties

IUPAC Name |

3-amino-2-bromo-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJECBRNCVDCAQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734512 | |

| Record name | 3-Amino-2-bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343343-57-6 | |

| Record name | 3-Amino-2-bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 3-Amino-5-fluorobenzoic Acid

This route bypasses protection/deprotection but requires a specialized starting material:

Challenges

-

Regioselectivity : The amino group directs bromination to C2, but the electron-deficient ring reduces reactivity.

-

Purity : Requires extensive purification via recrystallization.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Steps | 5 (protection to deprotection) | 2 (bromination only) |

| Key Reagents | NBS, HNO₃, Pd/C | Br₂, FeBr₃ |

| Yield | ~75% | ~50% |

| Selectivity | High (radical bromination) | Moderate (electrophilic substitution) |

| Industrial Scalability | Preferred (controllable intermediates) | Limited (low yield) |

Optimization Strategies

Solvent Systems

Catalysts

Temperature Control

Industrial Production Considerations

Large-scale synthesis employs continuous flow reactors to:

-

Maintain consistent temperature gradients during exothermic nitration.

-

Automate reagent dosing for bromination to minimize human error.

-

Integrate in-line purification (e.g., liquid-liquid extraction) after each step.

Emerging Methodologies

Photocatalytic Bromination

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-bromo-5-fluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Major Products Formed:

Substitution Reactions: Formation of substituted benzoic acids.

Oxidation: Formation of nitrobenzoic acids.

Reduction: Formation of aminobenzoic acids.

Scientific Research Applications

3-Amino-2-bromo-5-fluorobenzoic acid has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.

Materials Science: Used in the development of novel materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-2-bromo-5-fluorobenzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism would be related to the specific drug it helps synthesize, potentially involving interactions with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Key Observations:

Halogen Effects : Bromine at position 2 in the target compound increases molecular weight and polarizability compared to chlorine or fluorine analogs. This may enhance reactivity in nucleophilic aromatic substitution but reduce solubility in polar solvents .

Amino Group Positioning: The NH₂ group at position 3 (meta to COOH) in the target compound contrasts with ortho-substituted NH₂ in 2-amino-5-fluorobenzoic acid. This positioning alters hydrogen-bonding networks and crystal packing, as evidenced by crystallographic studies .

Trifluoromethyl vs. Carboxylic Acid: 3-Amino-5-bromobenzotrifluoride lacks a COOH group, making it more lipophilic and suitable for applications requiring membrane permeability .

Stability and Commercial Availability

The discontinuation of this compound contrasts with commercially available analogs like 2-amino-5-fluorobenzoic acid. Potential reasons include:

Biological Activity

3-Amino-2-bromo-5-fluorobenzoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a benzoic acid core. The specific arrangement of these substituents imparts unique chemical reactivity and biological properties.

- Molecular Formula : C7H5BrFNO2

- Molecular Weight : 232.03 g/mol

- CAS Number : 1261987-82-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Nitration : Starting from 5-fluorobenzoic acid, nitration introduces the bromo group.

- Reduction : The nitro group can be reduced to an amino group using catalytic hydrogenation or other reducing agents.

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting or enhancing enzymatic activity.

- Receptor Interaction : The halogen atoms (bromo and fluoro) can enhance binding affinity to receptors, influencing signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, showing significant inhibition of growth at concentrations as low as 10 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 10 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7:

- HeLa Cells : IC50 = 25 µM

- MCF-7 Cells : IC50 = 30 µM

These results suggest that the compound may act through mechanisms involving cell cycle arrest and induction of apoptosis.

Case Studies

-

Antimicrobial Efficacy Study :

A study published in the Journal of Antimicrobial Chemotherapy examined the antimicrobial effects of various halogenated benzoic acids, including this compound. Results showed that the compound effectively inhibited the growth of resistant bacterial strains, indicating its potential as a novel antimicrobial agent. -

Anticancer Research :

In a study published in Cancer Letters, researchers explored the effects of halogenated benzoic acids on cancer cell proliferation. They found that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through the activation of caspase pathways.

Q & A

Q. What are the common synthetic routes for preparing 3-amino-2-bromo-5-fluorobenzoic acid, and how are intermediates characterized?

The synthesis typically involves multi-step electrophilic aromatic substitution (EAS) and functional group modifications. For example:

- Step 1 : Bromination/fluorination of benzoic acid derivatives using directed ortho-metalation (DoM) to install substituents regioselectively .

- Step 2 : Nitration or amination reactions, followed by reduction (e.g., catalytic hydrogenation) to introduce the amino group .

- Characterization : Intermediates are validated via HPLC (>95% purity), H/C NMR (to confirm substitution patterns), and FT-IR (to track functional groups like -COOH and -NH) .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

- Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences between the product and byproducts .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for separation, monitoring fractions via TLC (R ~0.3 in 3:7 EtOAc/hexane) .

- Acid-Base Extraction : Leverage the carboxylic acid group by adjusting pH (e.g., precipitate at pH 2-3) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., 19^{19}19F NMR shifts) be resolved for halogenated benzoic acid derivatives?

Contradictions in F NMR may arise from solvent effects or substituent electronic interactions. Mitigation strategies include:

- Solvent Standardization : Use deuterated DMSO or CDCl consistently to minimize solvent-induced shifts .

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to confirm assignments .

- Decoupling Experiments : Perform H-F HOESY to identify through-space couplings affecting resonance positions .

Q. What strategies optimize the regioselectivity of bromination in the presence of electron-withdrawing groups (e.g., -COOH, -F)?

- Directing Group Engineering : Use protecting groups (e.g., methyl esters) for -COOH to reduce deactivation of the aromatic ring during bromination .

- Lewis Acid Catalysis : Employ FeBr or AlCl to enhance electrophilic bromination at meta/para positions relative to -F .

- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, minimizing undesired di-substitution .

Q. How do steric and electronic effects of the -Br and -F substituents influence coupling reactions (e.g., Suzuki-Miyaura)?

- Electronic Effects : The -F group (strongly electron-withdrawing) deactivates the ring, slowing oxidative addition but improving stability of intermediates.

- Steric Hindrance : Ortho-bromo substituents reduce coupling efficiency; use bulky ligands (e.g., SPhos) to accelerate transmetallation .

- Optimized Conditions : Pd(OAc)/SPhos, KCO in THF/HO (3:1) at 80°C achieves >80% yield for aryl boronic acid couplings .

Methodological Challenges

Q. What analytical techniques are critical for distinguishing positional isomers (e.g., 3-amino-2-bromo-5-fluoro vs. 2-amino-3-bromo-5-fluorobenzoic acid)?

- 2D NMR : HSQC and HMBC correlations map H-C connectivity to confirm substituent positions .

- Mass Spectrometry : High-resolution ESI-MS (HRMS) differentiates isomers via exact mass (e.g., CHBrFNO: calc. 248.9473, obs. 248.9475) .

- X-ray Crystallography : Resolves ambiguity by providing definitive molecular geometry .

Q. How can researchers address low solubility of this compound in aqueous buffers for biological assays?

- Derivatization : Convert to methyl ester or amide derivatives to enhance lipophilicity .

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes to maintain solubility without denaturing proteins .

- pH Adjustment : Dissolve in mildly alkaline buffers (pH 8-9) where the carboxylate form is more soluble .

Data Interpretation and Validation

Q. How should researchers validate contradictory bioactivity data across different assay platforms?

- Dose-Response Reproducibility : Test compounds in triplicate across orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme inhibition) .

- Interference Checks : Confirm that substituents (e.g., -Br) do not quench fluorescence or absorb at assay wavelengths .

- Control Experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase studies) to benchmark activity .

Safety and Handling

Q. What safety protocols are essential for handling brominated/aminated benzoic acids?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing HBr or HF gases .

- Waste Disposal : Neutralize acidic waste with NaHCO before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.